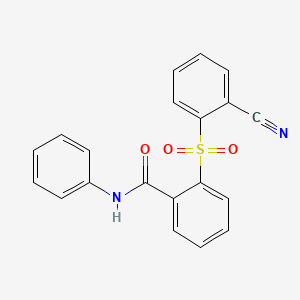

2-((2-Cyanophenyl)sulfonyl)-N-phenylbenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

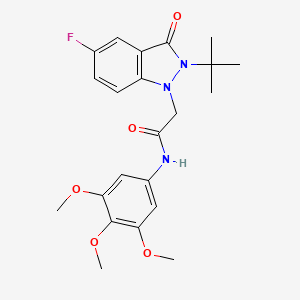

“2-((2-Cyanophenyl)sulfonyl)-N-phenylbenzenecarboxamide” is a chemical compound with the molecular formula C20H14N2O3S . It has a molecular weight of 362.402 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as a catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonyl group, which is further connected to a cyanophenyl group. The benzene ring is also attached to a carboxamide group with a phenyl substituent .Scientific Research Applications

Synthesis and Application in Organic Chemistry

- Metal-free insertion of sulfur dioxide with aryl iodides and silyl enolates or allylic bromide under ultraviolet irradiation at room temperature leads to sulfonated cyclic compounds. This method provides a convenient route to these compounds under mild conditions (Ye et al., 2020).

- The synthesis of alkynyl imines from N-vinyl and N-aryl amides, including compounds like N-Phenylbenzenecarboxamide, has been reported. This synthesis is a part of efforts to create more efficient chemical processes (Movassaghi & Hill, 2008).

Pharmacological Research

- The synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl Moiety have been explored. These compounds showed potent cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).

Materials Science and Polymer Research

- Studies have been conducted on the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids. These compounds demonstrate significant potential in the field of advanced materials (Hsiao & Huang, 1997).

- The synthesis of polyamides containing sulfone‐ether linkages and xanthene cardo groups has been investigated for enhancing solubility, processability, and mechanical and thermal properties of polymeric materials (Sheng et al., 2010).

Catalysis and Reaction Mechanisms

- Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines has been studied, demonstrating selective catalysis in the presence of (arene)ruthenium(II) complexes with sulfonyl chlorides (Saidi et al., 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-cyanophenyl)sulfonyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c21-14-15-8-4-6-12-18(15)26(24,25)19-13-7-5-11-17(19)20(23)22-16-9-2-1-3-10-16/h1-13H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZYOOLJGBAWAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(naphthalen-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2607441.png)

![Ethyl 4-[4-methyl-2-(2-morpholin-4-ylethyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2607442.png)

![Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2607446.png)

![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2607448.png)

![N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2607449.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2607451.png)

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2607455.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2607464.png)